![molecular formula C10H15BN2OS B14474362 1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine CAS No. 65801-60-7](/img/structure/B14474362.png)
1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine is an organic compound that contains a unique combination of boron, sulfur, nitrogen, and oxygen atoms within its structure
準備方法
The synthesis of 1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally involve the use of boron-containing reagents and thieno-based precursors. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine can be compared with other similar compounds, such as:
Thieno[2,3-d][1,2,3]diazaborinine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Boron-containing heterocycles: Compounds that contain boron within a heterocyclic structure can have similar reactivity and applications.
Sulfur-containing heterocycles: These compounds share the presence of sulfur within their structure and may exhibit similar chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
特性
CAS番号 |
65801-60-7 |
|---|---|
分子式 |
C10H15BN2OS |
分子量 |
222.12 g/mol |
IUPAC名 |
1-butoxy-2-methylthieno[2,3-d]diazaborinine |
InChI |
InChI=1S/C10H15BN2OS/c1-3-4-6-14-11-10-9(5-7-15-10)8-12-13(11)2/h5,7-8H,3-4,6H2,1-2H3 |
InChIキー |
CPFLKGPBANQQPC-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C=CS2)C=NN1C)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


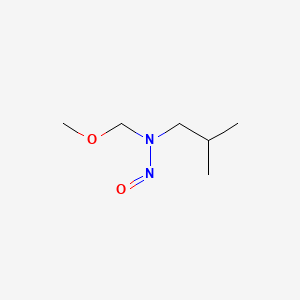
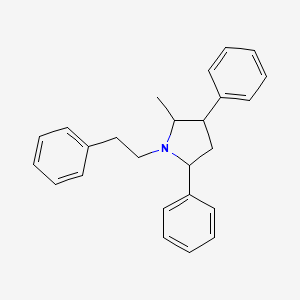
![Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt](/img/structure/B14474297.png)
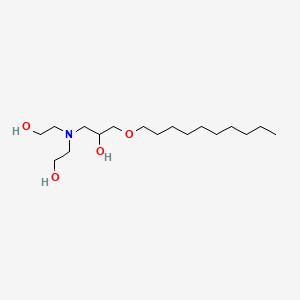
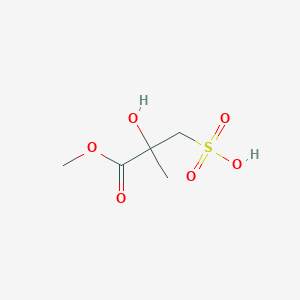
![(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B14474324.png)
![Cyclopropyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14474333.png)
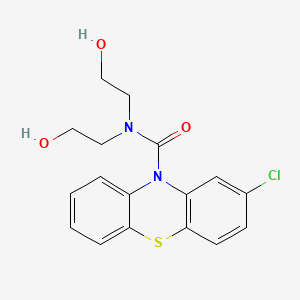
![7-[4-(acridin-9-ylamino)phenyl]heptanoic acid](/img/structure/B14474340.png)
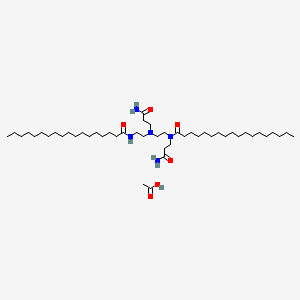
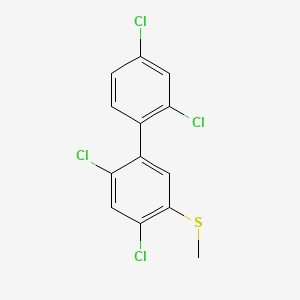

![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)

